6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is an organic compound with the molecular formula C8H6BrClO3S. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride typically involves the bromination of 1,3-dihydro-2-benzofuran followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The benzofuran ring can undergo oxidation to form benzofuranone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature to reflux.
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed from the reaction with thiols.
Benzofuranone Derivatives: Formed from the oxidation of the benzofuran ring.
Scientific Research Applications
6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can react with nucleophilic sites in proteins, potentially modifying their function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride: Similar structure but with different substitution pattern.
5-Bromo-2,3-dihydrobenzofuran: Lacks the sulfonyl chloride group, leading to different reactivity and applications.
6-Chloro-1,3-dihydro-2-benzofuran-5-sulfonyl chloride: Chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
6-bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3S/c9-7-1-5-3-13-4-6(5)2-8(7)14(10,11)12/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFLRUMEHXRFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2CO1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.